molecular formula C10H9N5O B14517921 8,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one CAS No. 62483-93-6

8,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one

Cat. No.: B14517921
CAS No.: 62483-93-6
M. Wt: 215.21 g/mol
InChI Key: CUWQLVBLVVECAF-UHFFFAOYSA-N
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Description

8,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tetrazole ring fused to a quinazoline core, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylquinazolin-4(3H)-one with sodium azide in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as dimethylformamide (DMF) or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

8,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

8,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

62483-93-6

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

8,9-dimethyl-4H-tetrazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C10H9N5O/c1-5-3-4-7-8(6(5)2)15-10(11-9(7)16)12-13-14-15/h3-4H,1-2H3,(H,11,12,14,16)

InChI Key

CUWQLVBLVVECAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC3=NN=NN23)C

Origin of Product

United States

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